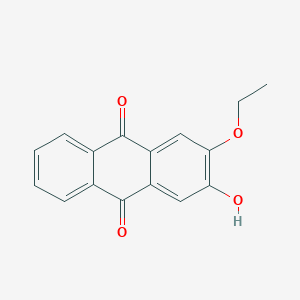

2-Ethoxy-3-hydroxyanthra-9,10-quinone

Description

2-Ethoxy-3-hydroxyanthra-9,10-quinone is an anthraquinone derivative characterized by a hydroxyl (-OH) group at position 3 and an ethoxy (-OCH₂CH₃) group at position 2 on the anthracene backbone. Anthraquinones are aromatic diketones with a planar tricyclic structure, widely studied for their applications in dyes, pharmaceuticals, and organic electronics.

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26g/mol |

IUPAC Name |

2-ethoxy-3-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O4/c1-2-20-14-8-12-11(7-13(14)17)15(18)9-5-3-4-6-10(9)16(12)19/h3-8,17H,2H2,1H3 |

InChI Key |

KYXXGIZOMUAQCD-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Table 1: Structural and Functional Comparison

| Compound | Substituents | Key Properties/Applications | Synthesis Methods | Biological Activity | References |

|---|---|---|---|---|---|

| 2-Ethoxy-3-hydroxyanthra-9,10-quinone | 2-ethoxy, 3-hydroxy | Enhanced solubility; dye/pharmaceutical potential | Likely via coupling/oxidation | Not explicitly reported | [7], [10] |

| 2-Amino-3-hydroxyanthraquinone | 2-amino, 3-hydroxy | High polarity; MP: 204–206°C | Halogenation in deep eutectic solvents | Antimicrobial activity (implied) | [7], [18] |

| 1-Hydroxyanthra-9,10-quinone | 1-hydroxy | Bowed structure (fold angle: 8.6°); DFT-validated geometry | Deprotonation of parent compound | Biofilm inhibition in S. aureus | [2], [19] |

| Phenanthrene-9,10-quinone | None (parent quinone) | Metabolite of PAH degradation; detected via LC-MS/MS | Oxidative metabolism in HepG2 cells | Carcinogenicity studies | [5], [12] |

| 9-(Physcion-7'-yl)-5,10-dihydroxy-2-methoxy-7-methyl-1,4-anthraquinone | Multiple substituents | Bianthraquinone with 1,4-quinone moiety | Reductive cleavage of precursors | Phytochemical studies | [15] |

Key Comparisons

Structural and Electronic Properties

- Substituent Effects: The ethoxy group in 2-ethoxy-3-hydroxyanthraquinone provides steric bulk and electron-donating effects compared to the amino group in 2-amino-3-hydroxyanthraquinone. This difference alters solubility and electronic transitions, as seen in UV-Vis spectra of related dyes (e.g., λmax shifts between 274–515 nm depending on substituents) .

- Planarity: Unlike 1-hydroxyanthra-9,10-quinone, which exhibits a bowed structure (fold angle: 8.6° between benzene rings) , ethoxy-substituted derivatives are likely more planar due to reduced steric hindrance compared to bulky substituents like benzoyl groups in compounds such as 3-benzoyl-N-alkylbenzamides .

Metabolic and Environmental Relevance

- PAH Degradation: Quinones like phenanthrene-9,10-quinone are terminal metabolites in fungal degradation of polycyclic aromatic hydrocarbons (PAHs), highlighting the environmental persistence of anthraquinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.